molecular formula C19H21NO B5705452 (E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5705452
M. Wt: 279.4 g/mol
InChI Key: QOAQHACTCHPVII-FYWRMAATSA-N
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Description

(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure It is characterized by the presence of an amide group attached to a propenyl chain, which is further substituted with ethyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 2-ethyl-6-methylaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE: A similar compound without the (E)-configuration.

    N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-BUTENAMIDE: A compound with a butenyl chain instead of a propenyl chain.

    N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPANAMIDE: A compound with a propanamide group instead of a propenamide group.

Uniqueness

(E)-N-(2-ETHYL-6-METHYLPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its isomers or analogs.

Properties

IUPAC Name

(E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)13-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,20,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAQHACTCHPVII-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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